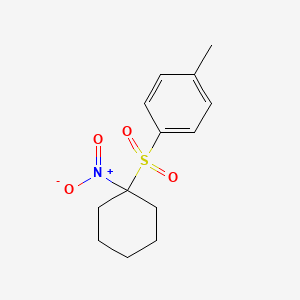

1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene

Description

1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene is a sulfonated aromatic compound characterized by a benzene ring substituted with a methyl group at the 1-position and a sulfonyl group at the 4-position, which is further linked to a 1-nitrocyclohexyl moiety. This structure confers unique chemical properties, such as enhanced polarity due to the electron-withdrawing sulfonyl and nitro groups.

Properties

CAS No. |

41774-12-3 |

|---|---|

Molecular Formula |

C13H17NO4S |

Molecular Weight |

283.35 g/mol |

IUPAC Name |

1-methyl-4-(1-nitrocyclohexyl)sulfonylbenzene |

InChI |

InChI=1S/C13H17NO4S/c1-11-5-7-12(8-6-11)19(17,18)13(14(15)16)9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3 |

InChI Key |

LQWHWFTZSFBTCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2(CCCCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene typically involves a multi-step process:

Nitration of Cyclohexane: Cyclohexane is nitrated to form 1-nitrocyclohexane using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonylation: The 1-nitrocyclohexane is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form 1-nitrocyclohexylsulfonylbenzene.

Methylation: Finally, the compound is methylated using methyl iodide and a strong base like sodium hydride to yield 1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

Reduction: The sulfonyl group can be reduced to a sulfide using reagents like lithium aluminum hydride.

Substitution: The methyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 1-Methyl-4-(1-aminocyclohexyl)sulfonylbenzene.

Reduction: 1-Methyl-4-(1-nitrocyclohexyl)sulfidebenzene.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors in biological systems, affecting their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 1-methyl-4-(1-nitrocyclohexyl)sulfonylbenzene with compounds sharing structural or functional similarities, as derived from the evidence.

1-Methyl-4-isopropyl-benzene

- Structural Differences : Lacks the sulfonyl and nitro groups present in the target compound, featuring an isopropyl group instead of the nitrocyclohexyl-sulfonyl moiety .

- Analytical Data :

- Functional Impact : The absence of sulfonyl/nitro groups reduces polarity and reactivity, making 1-methyl-4-isopropyl-benzene less suited for applications requiring strong electron-withdrawing effects.

1-Methyl-4-[2-methyl-1-(4-methylphenyl)sulfonylpropyl]sulfonylbenzene

- Structural Differences : Contains dual sulfonyl groups and a branched alkyl chain, unlike the single sulfonyl-nitrocyclohexyl motif in the target compound .

- Functional Impact :

- The bis-sulfonyl structure likely increases molecular weight (estimated ~450 g/mol) and hydrophilicity compared to the target compound (estimated ~325 g/mol).

- Enhanced steric hindrance from the branched chain may reduce reactivity in nucleophilic substitution reactions relative to the nitrocyclohexyl group.

Regulatory and Inventory Status

- Regulatory Contrasts: While 1-methyl-4-(1-methylvinyl)cyclohexene (a structurally distinct cyclohexene derivative) is listed in EU and Asian chemical inventories (EINECS, ENCS), the absence of the target compound in such databases suggests it may require novel substance notifications in regulated markets .

Data Table: Comparative Analysis of Key Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | GC Retention Time (min) | Regulatory Status |

|---|---|---|---|---|---|

| 1-Methyl-4-(1-nitrocyclohexyl)sulfonylbenzene* | C₁₃H₁₅NO₄S | ~325 (calculated) | Sulfonyl, nitro, methyl | N/A | Not listed in EINECS |

| 1-Methyl-4-isopropyl-benzene | C₁₀H₁₄ | 134.21 | Methyl, isopropyl | 17.478 | Not discussed |

| 1-Methyl-4-[2-methyl-1-(4-methylphenyl)sulfonylpropyl]sulfonylbenzene | C₁₈H₂₀O₄S₂ | ~450 (estimated) | Bis-sulfonyl, methyl | N/A | Not listed in IECSC |

*Calculated properties due to lack of direct experimental data.

Research Findings and Implications

- Substituent Effects : The nitrocyclohexyl-sulfonyl group in the target compound enhances polarity and thermal stability compared to alkyl-substituted analogs like 1-methyl-4-isopropyl-benzene . This could make it suitable for high-performance polymers or catalysts.

- Spectral Patterns : Fragmentation similarities in MS spectra (e.g., shared methyl-benzene backbone) suggest that structural analogs may exhibit comparable ionization pathways despite differing substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.